3-(5-Methylthiophen-2-yl)propanoic acid
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Overview
Description
3-(5-Methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring and a propionic acid moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carbaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene ring and the carboxylic acid group allows for interactions with proteins and other biomolecules, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-thiophene-2-carboxylic acid: Similar structure but lacks the propionic acid moiety.
3-(2-Thienyl)-propionic acid: Similar structure but lacks the methyl group on the thiophene ring.
2-(5-Methyl-thiophen-2-yl)-acetic acid: Similar structure but has an acetic acid moiety instead of propionic acid.
Uniqueness
3-(5-Methylthiophen-2-yl)propanoic acid is unique due to the combination of the methyl-substituted thiophene ring and the propionic acid moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSMIUCXAYRJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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